molecular formula C4H5BrO B114311 1-Bromobut-3-en-2-one CAS No. 155622-69-8

1-Bromobut-3-en-2-one

Cat. No. B114311
M. Wt: 148.99 g/mol
InChI Key: KMYUEVBVPJZOKD-UHFFFAOYSA-N
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Description

1-Bromobut-3-en-2-one, also known as Bromo-2-pentanone, is an organic compound with the chemical formula C4H5BrO . It is a colorless or yellow liquid with a special fragrance .


Synthesis Analysis

1-Bromobut-3-en-2-one can be prepared by reacting 2-Hexanone with bromine in the presence of an acid catalyst. Alternatively, 2-pentenol can be reacted with hydrobromic acid and dehydrated to obtain the product .


Molecular Structure Analysis

The molecular formula of 1-Bromobut-3-en-2-one is C4H5BrO. It has an average mass of 148.986 Da and a monoisotopic mass of 147.952377 Da .


Chemical Reactions Analysis

1-Bromobut-3-en-2-one, like other conjugated dienes, is subject to attack by electrophiles. Upon electrophilic addition, the conjugated diene forms a mixture of two products—the kinetic product and the thermodynamic product—whose ratio is determined by the conditions of reaction .


Physical And Chemical Properties Analysis

1-Bromobut-3-en-2-one is soluble in most organic solvents, such as alcohols, ketones, ethers, and aromatic hydrocarbons . It has a predicted density of 1.490±0.06 g/cm3, a predicted boiling point of 154.5±23.0 °C, a flash point of 78.507°C, and a refractive index of 1.474 .

Scientific Research Applications

α-Regioselective Carbonyl Allylation : A study by Masuyama, Kishida, & Kurusu (1995) demonstrated the use of 1-Bromobut-2-ene for α-regioselective addition to aldehydes, producing specific pent-3-en-1-ols and 2-methylbut-3-en-1-ols. This process involves an organic-aqueous interface, showcasing its utility in organic synthesis.

Effect of a Triple Bond on Vinyl Cation : Research by Kobayashi, Nishi, Koyama, & Taniguchi (1980) explored the impact of a triple bond in vinyl cations, with 2-bromobut-1-en-3-yne as a focus. This study contributes to understanding the stability and reactivity of vinyl cations in different structural contexts.

Synthesis and X-ray Structure of Complex Compounds : The work by Laı̈, Bousquet, & Heumann (1993) involved synthesizing complex organometallic compounds using 2-bromobut-2-ene. This study demonstrates the compound's role in forming complex structures, which are important in various chemical research areas.

Electrophilic Reactivity Studies : Martin, Molines, & Wakselman (1993) investigated the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene, derived from 1,1,1-trifluoroacetone, towards various nucleophiles (Martin, Molines, & Wakselman, 1993). This research contributes to a deeper understanding of halogenated compounds' reactivity, which is vital in synthetic chemistry.

Ion/Molecule Reaction Studies : The study by Grützmacher & Büchner (2004) focused on the ion/molecule reactions of isomeric bromobutene radical cations with ammonia. This research provides insights into the fundamental aspects of ion chemistry and reaction mechanisms.

Nitrate Radical Reaction Kinetics : A study conducted by Aird, Canosa-mas, Cook, Marston, Monks, Wayne, Ljungström (1992) measured the rate coefficients for nitrate radical reactions with various halogenobutenes, contributing to understanding atmospheric chemistry and environmental impact.

Safety And Hazards

1-Bromobut-3-en-2-one is a flammable liquid with a pungent odor. Contact with skin and eyes can cause irritation and burns. When handling or using, it is recommended to wear protective gloves, protective glasses, and protective clothing to avoid direct contact with the skin .

properties

IUPAC Name

1-bromobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYUEVBVPJZOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454920
Record name 1-bromobut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromobut-3-en-2-one

CAS RN

155622-69-8
Record name 1-bromobut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TM Lipon, ID Marpna, K Wanniang, OR Shangpliang… - ACS …, 2021 - ACS Publications
An efficient method for the synthesis of α,β-unsaturated α′-bromoketones and α,β-unsaturated α′,α′-dibromoketones is described using N-bromosuccinimide (NBS) as the …
Number of citations: 2 pubs.acs.org
S Gérard, M Raoul, J Sapi - 2006 - Wiley Online Library
… Similar reaction behaviour has been observed by Carlson et al. on treatment of 1-bromobut-3-en-2-one with a primary amine. By NMR spectroscopy they observed that the nucleophilic …
AP Descomps - 2015 - munin.uit.no
… The three ketones synthesised are 1-bromobut-3-en-2-one, (1), 1,3-dibromobut-3-en2-one (2), and 1-bromobut-3-yn-2-one (3). The syntheses were carried out over several steps …
Number of citations: 2 munin.uit.no
FAK Amer, M Hammouda… - Journal of …, 2008 - Wiley Online Library
This review presents a survey of the synthetic methods and reactions of 3‐pyrrolidinones I (R = H, alkyl, acyl, ester; R 1 = H, alkyl, cyano, ester, etc). 3‐Pyrrolidinones are synthetically …
Number of citations: 16 onlinelibrary.wiley.com
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch
MJ Camarasa Rius, S Velázquez, A Revuelto, F Gago… - 2019 - digital.csic.es
The present invention refers to new compounds useful in the treatment of leishmaniasis and, more particularly, to a series of 5-6-5 triazole-phenyl-thiazole heterocycles capable of …
Number of citations: 2 digital.csic.es

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